molecular formula C23H20N2O5 B1669701 Camptothecin-20-O-propionate CAS No. 194414-69-2

Camptothecin-20-O-propionate

Cat. No. B1669701
M. Wt: 404.4 g/mol
InChI Key: YCNIQYLWIPCLNY-QHCPKHFHSA-N
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Description

Camptothecin-20-O-propionate, also known as CZ48, is a highly effective anticancer agent . It is the C20-propionate ester of Camptothecin (CPT), a topoisomerase-I inhibitor . CZ48 was prepared by reacting camptothecin with propionic anhydride using concentrated sulfuric acid as a catalyst . It has shown strong activity against various human tumors with a striking lack of toxicity .


Molecular Structure Analysis

The molecular structure of Camptothecin-20-O-propionate is represented by the formula C23H20N2O5 . The molecular weight is 404.42 . The exact structural details are not available in the retrieved information.


Chemical Reactions Analysis

The metabolic difference of CZ48 in human and mouse liver microsomes has been studied . The formation rate of camptothecin in human liver microsomes was significantly higher than that in mouse . The depletion of CZ48 in human microsomes was four times faster with 4.55% of CZ48 remaining intact while in mouse 19.11% of the drug remained unchanged after 60 min .

Scientific Research Applications

Antineoplastic Potential

  • Anticancer Activity : Camptothecin-20-O-propionate, also known as CZ48, exhibits significant antineoplastic activity. As a prodrug of camptothecin, it is hydrolyzed into its active form within cells, where it stabilizes topoisomerase I-DNA complexes, inhibiting DNA replication and inducing apoptotic cell death. This mechanism makes it a potent candidate for cancer therapy (Definitions, 2020).

Efficacy in Tumor Treatment

  • High Efficacy against Human Tumors : CZ48 has been tested against various human tumor xenografts, demonstrating a high effectiveness in inhibiting tumor growth with minimal toxicity. It showed a 90% response rate against 21 human tumor lines, indicating its potential as a broad-spectrum anticancer agent (Cao et al., 2009).

Synthesis and Derivatives

  • Preparation of Ester Derivatives : The synthesis of camptothecin-20-O-propionate and other ester derivatives has been achieved through esterification reactions, yielding compounds with significant anticancer activity. These derivatives were tested against human tumors in xenograft models, showing promising therapeutic potential (Cao et al., 2012).

Metabolic Studies

  • Differences in Metabolism : Research on the metabolic differences of CZ48 in human and mouse liver microsomes revealed species-specific biotransformation rates. This indicates the importance of considering metabolic variations in drug development and clinical applications (Liu et al., 2012).

Tumor Sensitivity Analysis

  • Variable Tumor Response : Studies have found that different human tumor types exhibit varied sensitivity to CZ48 treatment, indicating that the effectiveness of CZ48 may be dependent on specific tumor characteristics rather than theconcentration of the active metabolite within the tumors. This variation in responsiveness underscores the need for personalized approaches in cancer treatment using CZ48 (Liu et al., 2013).

Therapeutic Index

  • Non-Toxic Nature and Wide Therapeutic Index : CZ48 stands out for its striking lack of toxicity in animal models, suggesting a much wider therapeutic index compared to existing anticancer drugs. This feature enhances its appeal as a safer alternative in chemotherapy (Cao et al., 2009).

Clinical Investigations

  • Clinical Trials : CZ48 has entered clinical investigations, with studies focusing on its pharmacokinetics and maximum tolerated dose in patients with advanced solid tumors. These clinical trials are crucial for assessing its efficacy and safety in human subjects (Mahalingam et al., 2013).

Research Development

  • Development of Analogues : Research has led to the development of various camptothecin analogues, each with different mechanisms and efficacy profiles. This diversification allows for a more targeted approach in treating different types of cancers (Hsiang et al., 1989; Hertzberg et al., 1989).

Safety And Hazards

Camptothecin-20-O-propionate is classified as Acute toxicity, Oral (Category 3), H301 and Germ cell mutagenicity (Category 1B), H340 . It is toxic if swallowed and may cause genetic defects . Safety measures include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

properties

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-3-19(26)30-23(4-2)16-10-18-20-14(9-13-7-5-6-8-17(13)24-20)11-25(18)21(27)15(16)12-29-22(23)28/h5-10H,3-4,11-12H2,1-2H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNIQYLWIPCLNY-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173074
Record name Camptothecin-20-O-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Camptothecin-20-O-propionate

CAS RN

194414-69-2
Record name Camptothecin-20-O-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194414692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camptothecin-20-O-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CZ-48
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S145C552U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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